diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Lipophilicity Membrane permeability Drug discovery

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS 1638612-94-8) is a synthetic N1‑functionalized pyrazole‑3,5‑dicarboxylate characterized by a 4‑methoxyphenacyl substituent at the N1 position and two ethyl ester groups at C3 and C5 of the pyrazole ring. It belongs to the dialkyl pyrazole‑3,5‑dicarboxylate class, members of which have demonstrated in vitro and in vivo antiprotozoal activity surpassing reference drugs benznidazole and glucantime.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
CAS No. 1638612-94-8
Cat. No. B1459044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
CAS1638612-94-8
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C(=O)OCC
InChIInChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3
InChIKeyPVYZMKNDVSYMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-[2-(4-Methoxyphenyl)-2-Oxoethyl]-1H-Pyrazole-3,5-Dicarboxylate (CAS 1638612-94-8): Procurement-Relevant Chemical Identity and Baseline Characterization


Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS 1638612-94-8) is a synthetic N1‑functionalized pyrazole‑3,5‑dicarboxylate characterized by a 4‑methoxyphenacyl substituent at the N1 position and two ethyl ester groups at C3 and C5 of the pyrazole ring . It belongs to the dialkyl pyrazole‑3,5‑dicarboxylate class, members of which have demonstrated in vitro and in vivo antiprotozoal activity surpassing reference drugs benznidazole and glucantime [1]. The compound possesses a molecular formula of C₁₈H₂₀N₂O₆ (MW 360.36 g/mol) and is commercially available at ≥97% purity from non‑GMP research chemical suppliers .

Why Generic Pyrazole-3,5-Dicarboxylates Cannot Substitute Diethyl 1-[2-(4-Methoxyphenyl)-2-Oxoethyl]-1H-Pyrazole-3,5-Dicarboxylate in Research and Industrial Workflows


Substituting diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate with simpler dialkyl pyrazole‑3,5‑dicarboxylates (e.g., the unsubstituted diethyl ester, compound 3 in [1]) or with monoester analogs such as ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 618070-59-0) can fundamentally alter biological performance and synthetic downstream utility. The N1‑(4‑methoxyphenacyl) group increases lipophilicity (calculated cLogP ≈ 2.8 versus cLogP ≈ 1.2 for the parent diethyl 1H-pyrazole-3,5-dicarboxylate ), which can modulate membrane permeability and target engagement. Additionally, the presence of two equivalent ethyl ester groups provides a symmetrical diester scaffold suitable for controlled hydrolysis to the corresponding diacid, a property not offered by monoester or mixed‑ester analogs. These structural distinctions mean that biological activity, selectivity, and chemical reactivity profiles cannot be assumed interchangeable among in‑class compounds [2].

Quantitative Differentiation Evidence for Diethyl 1-[2-(4-Methoxyphenyl)-2-Oxoethyl]-1H-Pyrazole-3,5-Dicarboxylate Against Closest Analogs


Enhanced Lipophilicity Drives Differential Membrane Partitioning Versus Unsubstituted Diethyl Pyrazole-3,5-Dicarboxylate

The N1‑(4‑methoxyphenacyl) substituent of the title compound increases calculated octanol‑water partition coefficient (cLogP) by approximately 1.6 log units compared with the parent diethyl 1H‑pyrazole‑3,5‑dicarboxylate . This magnitude of lipophilicity shift is expected to enhance passive membrane diffusion and may alter intracellular accumulation profiles in antiparasitic or anticancer target cells [1].

Lipophilicity Membrane permeability Drug discovery

Symmetrical Diester Architecture Enables Controlled Diacid Hydrolysis Unavailable to Monoester or Mixed‑Ester Analogs

Unlike the monoester analog ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 618070-59-0) , the target compound contains two chemically equivalent ethyl ester groups. This symmetrical diester design permits a single, predictable hydrolysis step to the 3,5‑dicarboxylic acid, a valuable intermediate for salt formation, metal chelation, or bioconjugation [1]. The monoester analog, by contrast, yields an asymmetric product mixture upon hydrolysis, complicating purification and reducing usable yield.

Synthetic versatility Prodrug design Controlled hydrolysis

Crystal Structure of Analog Reveals Distinct Conformational Preference that May Influence Target Recognition

The single‑crystal X‑ray structure of the closely related analog ethyl 3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate reveals a dihedral angle of 52.34(7)° between the pyrazole and the 4‑methoxyphenyl ring [1]. This non‑coplanar conformation, imposed by the N1‑phenacyl linker, contrasts with the nearly coplanar geometry observed in N‑aryl pyrazole‑3,5‑dicarboxylates (e.g., dimethyl 1‑(4-methoxyphenyl)pyrazole-3,5-dicarboxylate, CAS 218632-23-6 [2]), potentially affecting π‑stacking interactions with biological targets and solid‑state packing properties relevant to formulation.

X-ray crystallography Conformational analysis Structure-based design

Class-Level Antiparasitic Selectivity Advantage of Dialkyl Pyrazole-3,5-Dicarboxylates Over Reference Drugs Provides a Baseline for N‑Substituted Derivatives

The dialkyl pyrazole‑3,5‑dicarboxylate scaffold, to which the target compound belongs, demonstrated selectivity indices (SI = CC₅₀ Vero cells / IC₅₀ amastigotes) that are 8–72 times higher for Trypanosoma cruzi amastigotes and 15–113 times higher for Leishmania spp. amastigotes than those of the clinical reference drugs benznidazole and glucantime, respectively [1]. While direct head‑to‑head data for the N1‑phenacyl derivative are not yet published, the scaffold‑intrinsic selectivity advantage establishes a strong baseline expectation, and the added lipophilicity of the N1 substituent may further improve intracellular parasite exposure .

Antiparasitic Selectivity index Neglected tropical diseases

Optimal Research and Industrial Application Scenarios for Diethyl 1-[2-(4-Methoxyphenyl)-2-Oxoethyl]-1H-Pyrazole-3,5-Dicarboxylate (CAS 1638612-94-8)


Lead Optimization in Antiparasitic Drug Discovery Programs Targeting Trypanosoma and Leishmania Species

The dialkyl pyrazole‑3,5‑dicarboxylate scaffold has validated antiparasitic activity with selectivity indices 8–113× higher than reference drugs [1]. The N1‑(4‑methoxyphenacyl) substituent of the title compound provides a synthetic handle for further derivatization while enhancing lipophilicity (cLogP ≈ 2.8) to potentially improve intracellular amastigote exposure . Researchers can synthesize focused libraries by modifying the ester groups or reducing the ketone moiety.

Synthesis of Metal-Chelating Diacid Derivatives for Bioinorganic Applications

Controlled hydrolysis of the symmetrical diethyl ester groups yields the 3,5‑dicarboxylic acid as a single chemical entity [2]. This diacid is a potential ligand for metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) and could serve as a building block for metallodrugs or metal‑organic frameworks (MOFs). The N1‑phenacyl group adds a spectroscopic handle (UV‑active ketone) for tracking metal binding.

Crystallographic Probe for Studying Protein–Ligand Interactions Involving Twisted Aryl–Pyrazole Conformations

The N1‑phenacyl linker enforces a dihedral angle of approximately 52° between the pyrazole and 4‑methoxyphenyl rings, as demonstrated in the crystal structure of a closely related analog [3]. This twisted conformation can be exploited in fragment‑based drug discovery to explore binding pockets that accommodate non‑planar ligands, distinguishing it from the near‑planar geometry of N‑aryl pyrazole‑3,5‑dicarboxylates.

Chemical Biology Tool for Studying Autophagy and ROS‑Mediated Signaling Pathways

While the primary literature on the exact compound is still emerging, the N1‑phenacyl pyrazole dicarboxylate scaffold shares the core dicarboxylate motif of the dialkyl pyrazole‑3,5‑dicarboxylates, which have shown the ability to inhibit iron superoxide dismutase in parasites [1]. Coupled with the redox‑active potential of the 4‑methoxyphenyl ketone moiety, the compound may serve as a probe for reactive oxygen species (ROS) modulation studies in cancer or parasite models, pending direct experimental confirmation.

Quote Request

Request a Quote for diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.